molecular formula C9H13Cl3Si B088611 Bicyclo[2.2.1]hept-5-en-2-yltrichlorosilane CAS No. 14319-64-3

Bicyclo[2.2.1]hept-5-en-2-yltrichlorosilane

Cat. No. B088611
CAS RN: 14319-64-3
M. Wt: 227.6 g/mol
InChI Key: RDAOXVBXDCANBV-UHFFFAOYSA-N
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Description

Synthesis Analysis The synthesis of Bicyclo[2.2.1]hept-5-en-2-yltrichlorosilane is closely related to the synthesis of similar bicyclic compounds. For instance, bicyclo[4.1.0]hept-1,6-ene derivatives have been generated through the elimination of 1-chloro-2-(trimethylsilyl)bicyclo[4.1.0]heptane, demonstrating the chemical reactivity of bicyclic compounds towards forming complex structures through elimination reactions (Billups et al., 1996).

Molecular Structure Analysis The molecular structure of related bicyclic compounds has been extensively studied, providing insights into the structural characteristics of these molecules. For example, the crystal and molecular structure of bicyclo[2,2,1]hept-5-ene-2,3-endo-dicarboxylic acid was determined using single-crystal X-ray diffraction techniques, revealing significant information about bond distances, angles, and hydrogen bonding within bicyclic frameworks (Pfluger et al., 1973).

Chemical Reactions and Properties Bicyclic compounds like Bicyclo[2.2.1]hept-5-en-2-yl derivatives undergo a variety of chemical reactions, including cycloisomerization reactions to form bicyclo[3.2.0]hept-6-en-2-ones, showcasing their reactivity and potential for generating complex molecular architectures (Lee et al., 2009).

Physical Properties Analysis The physical properties of bicyclic compounds such as Bicyclo[2.2.1]hept-5-en-2-yl derivatives are influenced by their unique molecular structures. The analysis of their crystal structures, thermal motions, and hydrogen-bonding properties provides valuable insights into their physical characteristics and behavior (Plettner et al., 2005).

Scientific Research Applications

  • Palladium(II) and Palladium(II) Nitrile Catalysts were used for the addition polymerization of norbornene derivatives, which include Bicyclo[2.2.1]hept-5-en-2-yl derivatives, to obtain functional group-containing cycloaliphatic polyolefins (Mathew et al., 1996).

  • Cobalt(II)-catalyzed polymerization of Bicyclo[2.2.1]hept-2-ene, a related compound, in the presence of ethene, was investigated, indicating the formation of poly(2,3-bicyclo[2.2.1]hept-2-ene) macromonomers (Alt & Heitz, 1998).

  • The vinylic polymerization of Bicyclo[2.2.1]hept-2-ene by Co(II) compounds was reported, yielding amorphous polymers with high molecular weights (Alt & Heitz, 1998).

  • A study on the reaction of palladium 1,5-cyclooctadiene alkyl chloride with norbornene derivatives, including Bicyclo[2.2.1]hept-5-en-2-yl derivatives, was relevant to metal-catalyzed addition polymerization of functionalized norbornenes (Kang & Sen, 2004).

  • Alicyclic polymers designed for 193 nm photoresist materials were synthesized, involving derivatives of Bicyclo[2.2.1]hept-5-ene-2-yl compounds (Okoroanyanwu et al., 1998).

  • The synthesis and chemistry of Bicyclo[4.1.0]hept-1,6-ene, a structurally related compound, were explored, revealing insights into the reactivity and applications of such bicyclic structures (Billups et al., 1996).

  • Fluorinated Bicyclo[2.2.1]hept-2-enes were synthesized and polymerized for potential use in gas separation membranes (Popov et al., 1992).

properties

IUPAC Name

2-bicyclo[2.2.1]hept-5-enyl(trichloro)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9Cl3Si/c8-11(9,10)7-4-5-1-2-6(7)3-5/h1-2,5-7H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDAOXVBXDCANBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1C=C2)[Si](Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50338360
Record name bicyclo[2.2.1]hept-5-en-2-yltrichlorosilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50338360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bicyclo[2.2.1]hept-5-en-2-yltrichlorosilane

CAS RN

14319-64-3
Record name bicyclo[2.2.1]hept-5-en-2-yltrichlorosilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50338360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(Bicycloheptenyl)trichlorosilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
JM Scheiger - 2022 - d-nb.info
Schwefel wird als Nebenprodukt der Erdöl-und Erdgasraffination jedes Jahr im Megatonnenmaßstab produziert. Die Deponierung großer Mengen überschüssigen Schwefels …
Number of citations: 3 d-nb.info
CJ Reese, SG Boyes - Progress in Polymer Science, 2021 - Elsevier
Non-vinyl-based ‘grafted from’ polymer brushes have generated much interest and growth in the past decade due to the potential for stiffer backbones, long-range order, and new …
Number of citations: 16 www.sciencedirect.com
FM Sinner, MR Buchmeiser - … Chemie International Edition, 2000 - Wiley Online Library
Fast and efficient chromatographic separations are made possible with a new class of continuous separation media that are synthesized by ring‐opening methathesis polymerization (…
Number of citations: 130 onlinelibrary.wiley.com
JJ Wolff, F Siegler, R Matschiner… - Angewandte Chemie …, 2000 - Wiley Online Library
A new NLO standard has been set by compound 1 for the substance class of analines: Their second‐order polarizability β is two orders of magnitude higher than that of the one‐…
Number of citations: 146 onlinelibrary.wiley.com

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